molecular formula C9H8ClN3O B12955805 3H-1,2,4-Triazol-3-one, 4-(2-chlorophenyl)-2,4-dihydro-5-methyl-

3H-1,2,4-Triazol-3-one, 4-(2-chlorophenyl)-2,4-dihydro-5-methyl-

Cat. No.: B12955805
M. Wt: 209.63 g/mol
InChI Key: JDROFJHHQMTFEP-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazol-3-one, 4-(2-chlorophenyl)-2,4-dihydro-5-methyl- is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by its unique structure, which includes a triazole ring substituted with a chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazol-3-one, 4-(2-chlorophenyl)-2,4-dihydro-5-methyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with carbonyl compounds in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazol-3-one, 4-(2-chlorophenyl)-2,4-dihydro-5-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

3H-1,2,4-Triazol-3-one, 4-(2-chlorophenyl)-2,4-dihydro-5-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in the development of new therapeutic agents.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3H-1,2,4-Triazol-3-one, 4-(2-chlorophenyl)-2,4-dihydro-5-methyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-1,2,4-Triazol-3-one, 4-(2-chlorophenyl)-2,4-dihydro-5-methyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential for further functionalization, while the methyl group can influence its solubility and stability .

Properties

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

4-(2-chlorophenyl)-3-methyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C9H8ClN3O/c1-6-11-12-9(14)13(6)8-5-3-2-4-7(8)10/h2-5H,1H3,(H,12,14)

InChI Key

JDROFJHHQMTFEP-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)N1C2=CC=CC=C2Cl

Origin of Product

United States

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